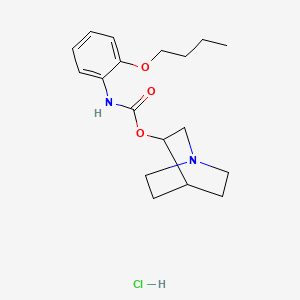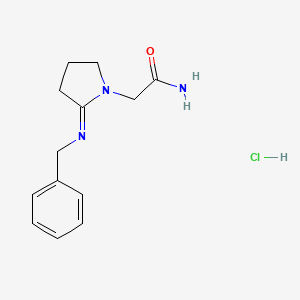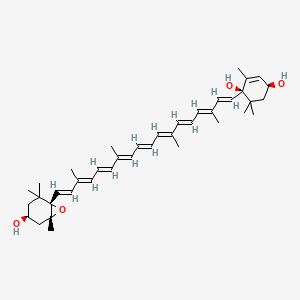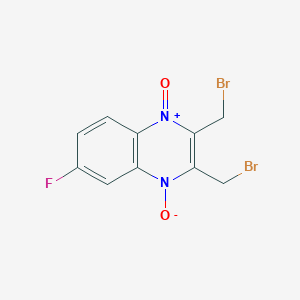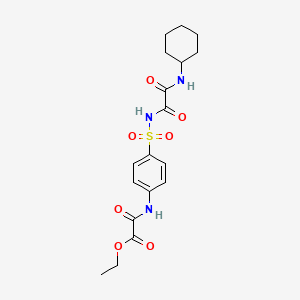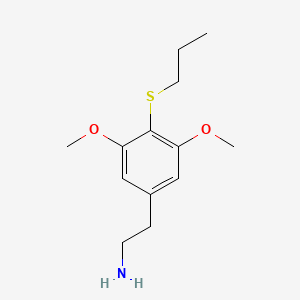
Thioproscaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thioproscaline, also known as 3,5-dimethoxy-4-propylthio phenethylamine, is a lesser-known psychedelic drug. It is the 4-propylthio analog of mescaline and was first synthesized by Alexander Shulgin. In his book “Phenethylamines I Have Known And Loved” (PiHKAL), Shulgin lists the dosage range as 20–25 mg and the duration as 10–15 hours. This compound is known to cause closed-eye visuals, slight open-eye visuals, and a body load .
Preparation Methods
Thioproscaline is synthesized through a series of chemical reactions involving the introduction of a propylthio group to the phenethylamine structure. The synthetic route typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dimethoxyphenethylamine.
Thioether Formation: The propylthio group is introduced via a nucleophilic substitution reaction using propylthiol and a suitable leaving group on the aromatic ring.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Thioproscaline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to remove the propylthio group, reverting to a simpler phenethylamine structure.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the methoxy and propylthio positions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like thiols for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted phenethylamines .
Scientific Research Applications
Thioproscaline has been studied primarily for its psychedelic properties. Its applications in scientific research include:
Chemistry: Used as a reference compound in the study of phenethylamine derivatives.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Medicine: Explored for potential therapeutic uses in treating mental health disorders, although data is limited.
Industry: Limited industrial applications due to its status as a controlled substance.
Mechanism of Action
Thioproscaline exerts its effects primarily through its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmitter release and changes in perception, mood, and cognition. The exact molecular pathways involved are not fully understood, but it is believed to involve modulation of the serotonin system similar to other psychedelic compounds .
Comparison with Similar Compounds
Thioproscaline is similar to other psychedelic phenethylamines such as:
Mescaline: The parent compound, known for its use in traditional rituals and its psychedelic effects.
Proscaline: Another analog of mescaline with a similar structure but different substituents.
Thiomescaline: A thioether analog of mescaline, similar to this compound but with different alkyl groups.
This compound is unique due to its specific propylthio substitution, which alters its pharmacological properties and duration of action compared to other similar compounds .
Properties
CAS No. |
90109-55-0 |
|---|---|
Molecular Formula |
C13H21NO2S |
Molecular Weight |
255.38 g/mol |
IUPAC Name |
2-(3,5-dimethoxy-4-propylsulfanylphenyl)ethanamine |
InChI |
InChI=1S/C13H21NO2S/c1-4-7-17-13-11(15-2)8-10(5-6-14)9-12(13)16-3/h8-9H,4-7,14H2,1-3H3 |
InChI Key |
BQFDSMXQCJFKCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=C(C=C(C=C1OC)CCN)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



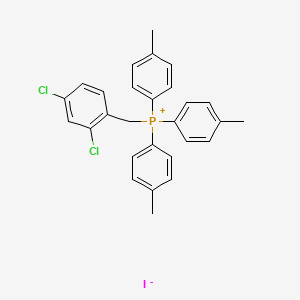
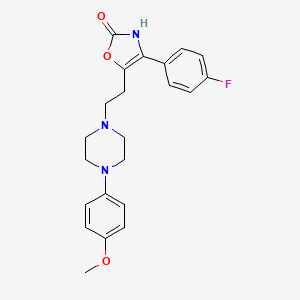
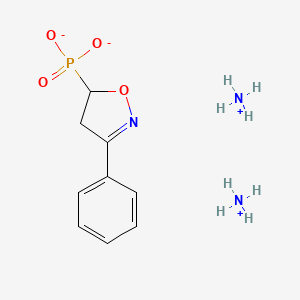
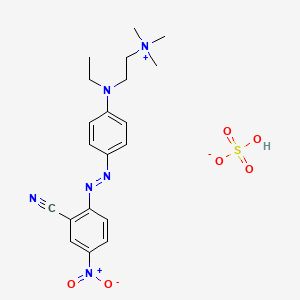

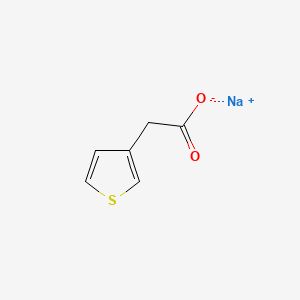
![N-(O-Anisyl)-3-hydroxy-4-[[4-(phenylazo)phenyl]azo]naphthalene-2-carboxamide](/img/structure/B12761204.png)
